molecular formula C30H29N3O7S B11077792 methyl 4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

methyl 4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B11077792
M. Wt: 575.6 g/mol
InChI Key: PSYHYJVSDDJHMJ-UHFFFAOYSA-N
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Description

ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazine ring, a benzoate ester, and multiple methoxy groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE typically involves multiple steps, including the formation of the thiazine ring, the introduction of the methoxybenzyl group, and the esterification of the benzoate. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE
  • ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE

Uniqueness

ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE is unique due to its specific structural features, including the thiazine ring and multiple methoxy groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H29N3O7S

Molecular Weight

575.6 g/mol

IUPAC Name

methyl 4-[[2-(4-ethoxycarbonylphenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C30H29N3O7S/c1-4-40-29(37)21-9-13-23(14-10-21)32-30-33(18-19-5-15-24(38-2)16-6-19)26(34)17-25(41-30)27(35)31-22-11-7-20(8-12-22)28(36)39-3/h5-16,25H,4,17-18H2,1-3H3,(H,31,35)

InChI Key

PSYHYJVSDDJHMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)OC

Origin of Product

United States

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